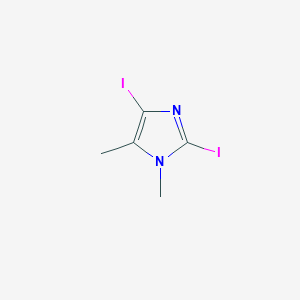

2,4-Diiodo-1,5-dimethyl-1H-imidazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H6I2N2 |

|---|---|

Molecular Weight |

347.92 g/mol |

IUPAC Name |

2,4-diiodo-1,5-dimethylimidazole |

InChI |

InChI=1S/C5H6I2N2/c1-3-4(6)8-5(7)9(3)2/h1-2H3 |

InChI Key |

VJQXJVDCUSRCDQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(N1C)I)I |

Origin of Product |

United States |

Preparation Methods

Multicomponent Reactions

A method analogous to the synthesis of 4-methylimidazole (via methylglyoxal, ammonia, and aldehydes) can be adapted for 1,5-dimethylimidazole. Reacting methylglyoxal with ammonia and a methyl-substituted aldehyde (e.g., acetaldehyde) under basic conditions (pH > 8) yields imidazole derivatives with substituents at positions 2 or 4. For 1,5-dimethyl substitution, the aldehyde and amidine precursors must be tailored to direct methyl groups to the desired positions.

Table 1: Multicomponent Reaction Conditions

Alkylation of Imidazole

Post-synthetic alkylation can introduce methyl groups. For example, reacting imidazole with dimethyl sulfate (DMS) in DMF selectively methylates the N-1 position. Subsequent functionalization at position 5 requires further steps, such as Suzuki-Miyaura coupling or nucleophilic substitution, though this is less straightforward.

Iodination Strategies

The iodination of 1,5-dimethylimidazole at positions 2 and 4 relies on regioselective electrophilic substitution or directed orthometalation.

Alkaline Conditions

Imidazole derivatives are iodinated using iodine (I₂) in the presence of sodium hydroxide (NaOH) and a cosolvent (e.g., tetrahydrofuran, THF). This method, optimized for 4,5-diiodo-1H-imidazole, can be adapted for 2,4-diiodination by adjusting stoichiometry and directing groups.

Two-Phase System

A biphasic system (water/ethyl acetate) with K₂CO₃ as a base enables efficient iodination. For example, iodine monochloride (ICl) reacts with 5,5-dimethyl-imidazolidine-2,4-dione to yield 1,3-diiodo derivatives. Analogous conditions may favor 2,4-diiodination in 1,5-dimethylimidazole.

Table 2: Iodination Conditions and Outcomes

Regioselectivity Challenges

Methyl groups at positions 1 and 5 are electron-donating, potentially directing iodination to adjacent positions (2 and 4). However, competing reactions (e.g., N-iodination or polysubstitution) must be mitigated through:

-

Low-Temperature Control : Reducing side reactions by maintaining 0–10°C during iodination.

-

Solvent Selection : Polar aprotic solvents (e.g., THF) enhance electrophilic iodine reactivity.

Optimized Synthetic Route

A proposed route combines core synthesis and iodination:

Table 3: Proposed Reaction Sequence

| Step | Reaction | Conditions | Expected Product | Yield (Example) |

|---|---|---|---|---|

| 1 | Multicomponent ring formation | pH 9–10, 40–70°C, H₂O | 1,5-Dimethylimidazole | 60–80% |

| 2 | Diiodination | I₂ excess, NaOH, THF | 2,4-Diiodo derivative | 70–85% |

Continuous Flow Synthesis

Adapting methods from iodination agent DIH (1,3-diiodo-5,5-dimethyl-imidazolidine-2,4-dione), a continuous flow process can enhance scalability:

-

Reactor Design : Multi-jet oscillating disk (MJOD) reactor for controlled mixing.

-

Work-Up : Semi-continuous filtration to isolate the product.

Characterization and Purity

Key analytical techniques include:

Chemical Reactions Analysis

Types of Reactions

2,4-Diiodo-1,5-dimethyl-1H-imidazole undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nickel catalysts, tert-butylhydroperoxide (TBHP), and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a wide range of derivatives with different functional groups.

Scientific Research Applications

2,4-Diiodo-1,5-dimethyl-1H-imidazole has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,4-Diiodo-1,5-dimethyl-1H-imidazole involves its interaction with molecular targets through its iodine and methyl groups. The iodine atoms can participate in halogen bonding, while the methyl groups can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Imidazoles

2,4-Dibromo-1,5-dimethyl-1H-imidazole (CAS 850429-57-1)

- Structure : Bromine replaces iodine at positions 2 and 3.

- Molecular Weight : Bromine’s lower atomic mass (79.9 vs. 126.9 for iodine) results in a significantly lower molecular weight compared to the diiodo analog.

- Reactivity : Bromine’s weaker leaving-group ability compared to iodine may limit its utility in cross-coupling reactions (e.g., Suzuki or Ullmann couplings) .

- Applications : Brominated imidazoles are often intermediates in pharmaceutical synthesis but may exhibit reduced bioactivity due to lower lipophilicity.

4-Chloro-1,5-dimethyl-1H-imidazole

- Molecular Weight : ~130.58 (vs. ~375.9 for diiodo compound).

- Physical Properties : Likely higher solubility in polar solvents compared to the diiodo derivative due to reduced steric bulk.

- Synthetic Utility : Chlorine’s moderate leaving-group ability makes it suitable for nucleophilic substitutions but less reactive than iodine in metal-catalyzed reactions .

4,5-Dimethyl-1H-imidazole Hydrochloride (CAS 53316-51-1)

- Structure: No halogen substituents; protonated at the imidazole nitrogen.

- Molecular Weight : 132.58.

- Applications : Used in polymer crosslinking (e.g., anion exchange membranes) due to its basicity and small size . The diiodo analog’s bulkier structure may hinder similar applications in materials science.

Methyl-Substituted Imidazoles

2-(4-Fluorophenyl)-1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole

- Structure : Aryl substituents at positions 1 and 2; methyl groups at 4 and 4.

- Crystallography: Monoclinic crystal system (space group P21/c) with lattice parameters $ a = 8.5132 \, \text{Å}, b = 9.5128 \, \text{Å}, c = 19.2610 \, \text{Å} $. The diiodo compound’s crystal packing may differ due to iodine’s van der Waals radius (1.98 Å vs. 1.47 Å for fluorine), leading to denser packing and higher melting points .

1-(4-Bromophenyl)-2-chloro-4,5-dimethyl-1H-imidazole (BPCLDI)

- Structure : Bromine and chlorine substituents on aryl and imidazole rings, respectively.

- Synthesis : Prepared via solvent-free pathways, highlighting the adaptability of imidazole derivatives to green chemistry. The diiodo compound may require harsher iodination conditions (e.g., N-iodosuccinimide in acetic acid) .

Functionalized Imidazoles in Materials Science

4,5-Dimethyl-1H-imidazole in Zeolitic Imidazolate Frameworks (ZIFs)

- Role : Dual-functionalized linkers (e.g., ZIF-25) enable porous structures for gas storage. The diiodo analog’s bulkier iodine substituents would likely disrupt framework formation due to steric clashes .

- Thermal Stability : ZIFs with methyl-substituted imidazoles exhibit stability up to 400°C, whereas iodine’s lower bond dissociation energy may reduce the diiodo compound’s thermal resilience.

Comparative Data Table

Halogen Bonding and Catalysis

- The diiodo compound’s iodine atoms can act as halogen-bond donors, enhancing interactions with electron-rich species (e.g., carbonyl oxygens). This property is less pronounced in bromo/chloro analogs .

- Antimicrobial Activity: Imidazoles with halogen substituents (e.g., 1-phenylamino-2-thio-4,5-dimethyl-1H-imidazole derivatives) show growth inhibition against Candida spp. The diiodo derivative may exhibit enhanced activity due to iodine’s membrane-disrupting effects but could also face toxicity challenges .

Spectroscopic Differences

- NMR : Protons adjacent to iodine (e.g., H-3) experience deshielding, whereas chloro/bromo analogs show smaller chemical shifts.

- IR : C–I stretches (~500–600 cm⁻¹) are distinct from C–Br (~550–650 cm⁻¹) and C–Cl (~700–800 cm⁻¹) .

Biological Activity

2,4-Diiodo-1,5-dimethyl-1H-imidazole is a member of the imidazole family, which is known for its diverse biological activities and applications in pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

This compound has the molecular formula CHIN. Its structure features two iodine atoms at positions 2 and 4 of the imidazole ring, which significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites or inducing conformational changes that alter their activity. This is common among imidazole derivatives due to their ability to form hydrogen bonds and hydrophobic interactions with target biomolecules.

- Signal Transduction Modulation: It can influence cellular signaling pathways by interacting with proteins involved in these pathways. This interaction can lead to alterations in gene expression and cellular metabolism .

- Antimicrobial Activity: Imidazole derivatives are often studied for their antimicrobial properties. This compound has shown potential against various bacterial strains .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its effectiveness against common pathogens such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results are summarized in the following table:

| Compound | Zone of Inhibition (mm) |

|---|---|

| This compound | 20 (E. coli), 22 (B. subtilis) |

| Streptomycin (control) | 28 (E. coli), 31 (B. subtilis) |

These findings suggest that this compound could serve as a potent antimicrobial agent in therapeutic applications .

Antifungal Activity

In addition to its antibacterial properties, this compound has also demonstrated antifungal activity against species such as Candida albicans. The minimum inhibitory concentration (MIC) values indicate its effectiveness in preventing fungal growth .

Case Studies

Several studies have investigated the pharmacological effects of imidazole derivatives:

- Anticancer Research: A study focused on the anticancer potential of various imidazole derivatives, including this compound. Results showed that compounds with similar structures inhibited tumor cell proliferation by affecting cell cycle progression and inducing apoptosis .

- Anti-inflammatory Effects: Another investigation highlighted the anti-inflammatory properties of imidazoles. The compound was found to reduce inflammation markers in cell cultures exposed to pro-inflammatory stimuli .

Q & A

Q. What are the established synthetic routes for preparing 2,4-Diiodo-1,5-dimethyl-1H-imidazole?

- Methodological Answer : The synthesis typically involves halogenation of a pre-formed imidazole core. A common approach is:

Core Formation : Cyclocondensation of 1,2-dicarbonyl compounds with aldehydes and ammonium acetate under solvent-free conditions, catalyzed by diethyl ammonium hydrogen phosphate (e.g., for analogous imidazoles) .

Iodination : Electrophilic substitution using iodine or iodinating agents (e.g., N-iodosuccinimide) at positions 2 and 4 of the imidazole ring. Reaction conditions (temperature, solvent, catalyst) must optimize regioselectivity to avoid over-halogenation .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via column chromatography using silica gel and a hexane/ethyl acetate gradient.

Q. How is this compound characterized structurally and spectroscopically?

- Methodological Answer :

- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., using SHELXL or OLEX2 ) confirms molecular geometry. For example, analogous imidazoles show planar rings with dihedral angles <5° between substituents .

- NMR Spectroscopy : H NMR (DMSO-): Methyl protons resonate at δ 2.1–2.3 ppm (singlets), aromatic protons absent due to iodine’s deshielding effect. C NMR shows C-I signals at ~90–100 ppm .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (expected [M+H]: ~408.89 g/mol) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., thermal parameters, bond lengths) be resolved during refinement?

- Methodological Answer :

- Use SHELXL for small-molecule refinement: Apply restraints for anisotropic displacement parameters (ADPs) and validate geometric parameters (e.g., C-I bond lengths: ~2.10 Å) against the Cambridge Structural Database .

- For twinned crystals, employ PLATON ’s TwinRotMat or SHELXD to deconvolute overlapping reflections .

- Example: In a study of 1,5-dimethylimidazole derivatives, hydrogen-bonding networks were resolved using ORTEP-3 to visualize disorder and apply occupancy refinement .

Q. What computational strategies predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311++G(d,p) level. Calculate Frontier Molecular Orbitals (FMOs) to assess nucleophilic/electrophilic sites. For analogous iodinated imidazoles, HOMO-LUMO gaps range 4.5–5.2 eV, indicating moderate reactivity .

- Molecular Electrostatic Potential (MEP) Maps : Identify regions prone to electrophilic attack (e.g., iodine atoms’ σ-holes, critical for halogen bonding in crystal engineering) .

Q. How does the compound’s hygroscopicity impact experimental reproducibility, and how is this mitigated?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.